molecular formula C26H36N2O8 B10848215 Deprotected cogener of M6G

Deprotected cogener of M6G

Cat. No.: B10848215
M. Wt: 504.6 g/mol
InChI Key: RSJUYYKJXWPIQQ-LEBYPUKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Deprotected Cogener of Morphine-6β-Glucuronide” is a derivative of Morphine-6β-Glucuronide, a potent metabolite of morphine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Deprotected Cogener of Morphine-6β-Glucuronide typically involves the deprotection of protected intermediates. One common method involves the use of mild deprotection conditions to remove protecting groups without affecting the core structure of the molecule. For example, the deprotection of amino-modified oligonucleotides can be achieved using water and heat, eliminating the need for acid treatment .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated synthesizers and purification techniques such as high-throughput reverse phase cartridge purification. The use of environmentally friendly deprotection methods, such as those utilizing water and heat, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

The Deprotected Cogener of Morphine-6β-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The Deprotected Cogener of Morphine-6β-Glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its analgesic properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of the Deprotected Cogener of Morphine-6β-Glucuronide involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors with high affinity, leading to the modulation of pain signals and other physiological responses. The compound’s effects are mediated through pathways involving G-protein coupled receptors and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Morphine-6β-Glucuronide: The parent compound, known for its potent analgesic effects.

    Morphine: A widely used opioid analgesic with a similar mechanism of action.

    Codeine: Another opioid analgesic with a different potency and pharmacokinetic profile.

Uniqueness

The Deprotected Cogener of Morphine-6β-Glucuronide is unique due to its specific deprotection process, which enhances its stability and bioavailability compared to its parent compound. This makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C26H36N2O8

Molecular Weight

504.6 g/mol

IUPAC Name

N-[(1S,9R,10R,13R)-4-hydroxy-14-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-yl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C26H36N2O8/c1-28-8-7-26-15(18(28)9-13-3-4-14(30)10-16(13)26)5-6-17(25(26)35-2)27-21(31)11-19-22(32)24(34)23(33)20(12-29)36-19/h3-6,10,15,17-20,22-25,29-30,32-34H,7-9,11-12H2,1-2H3,(H,27,31)/t15-,17+,18+,19?,20?,22?,23?,24?,25?,26-/m0/s1

InChI Key

RSJUYYKJXWPIQQ-LEBYPUKTSA-N

Isomeric SMILES

CN1CC[C@]23[C@H]([C@H]1CC4=C2C=C(C=C4)O)C=C[C@H](C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CN1CCC23C(C1CC4=C2C=C(C=C4)O)C=CC(C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.